Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method starts with the reaction of ethyl cyanoacetate with hydrazine hydrate to form the corresponding hydrazide . This intermediate is then reacted with 4-cyanobenzaldehyde under acidic conditions to form the hydrazone derivative . The final step involves the sulfonylation of the hydrazone with a sulfonyl chloride reagent under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted hydrazones.
Scientific Research Applications
Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity . Additionally, the sulfonyl group can interact with cellular membranes, affecting membrane permeability and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-arylhydrazinecarboxylates: These compounds share the hydrazine and ester functionalities and are used in similar synthetic applications.
Cyanoacetohydrazides: These compounds are precursors in the synthesis of various heterocyclic compounds and share the cyano and hydrazine functionalities.
Uniqueness
Ethyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the sulfonyl group, in particular, provides additional chemical versatility compared to similar compounds.
Properties
CAS No. |
145865-76-5 |
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Molecular Formula |
C15H15N5O4S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 3-[[(E)-(4-cyanophenyl)methylideneamino]sulfamoyl]-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C15H15N5O4S/c1-3-24-15(21)13-10-20(2)18-14(13)25(22,23)19-17-9-12-6-4-11(8-16)5-7-12/h4-7,9-10,19H,3H2,1-2H3/b17-9+ |
InChI Key |
BHTSGLOEZSKGKQ-RQZCQDPDSA-N |
Isomeric SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N/N=C/C2=CC=C(C=C2)C#N)C |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)NN=CC2=CC=C(C=C2)C#N)C |
Origin of Product |
United States |
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